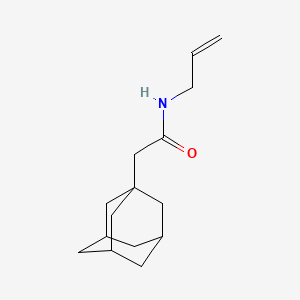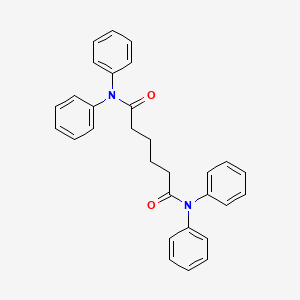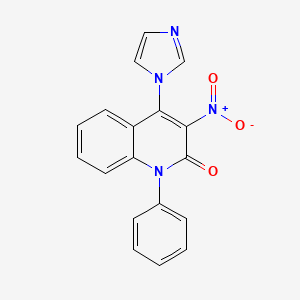
2-(1-adamantyl)-N-allylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It is the simplest diamondoid – a cage-like structure similar to the structure of diamond . The 2-(1-adamantyl)-N-allylacetamide would be a derivative of adamantane, likely possessing some of its characteristics.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is typically characterized by the fusion of three cyclohexane rings, forming a rigid and virtually stress-free molecule . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives . The specific chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted.Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-3-16-14(17)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h2,11-13H,1,3-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQUTIQJRUIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5081968.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)propanamide](/img/structure/B5081976.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine](/img/structure/B5081982.png)

![1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5081997.png)
![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B5082005.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate](/img/structure/B5082006.png)
![benzyl 4-{[(2,5-dichlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5082008.png)

![2-(4-chlorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5082019.png)
![1-benzyl-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5082021.png)


![1-(2-fluorobenzyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5082036.png)
